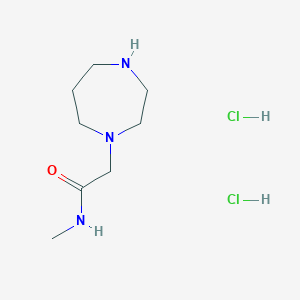

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(1,4-Diazepan-1-yl)-N-methylacetamide dihydrochloride, also known as DMAMCL, is a chemical compound that belongs to the class of diazepanes. It is a white crystalline powder that is soluble in water and is used in scientific research applications. DMAMCL is synthesized using a specific method and has a distinct mechanism of action that produces biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

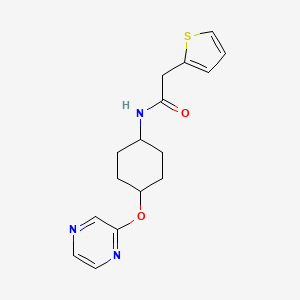

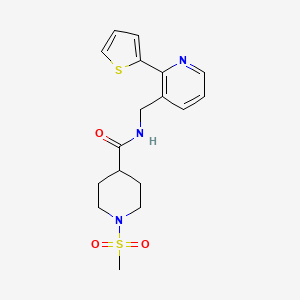

Facile Access to New Diazepines Derivatives

A study by Ahumada et al. (2016) describes a one-pot double condensation reaction leading to the formation of diazepine derivatives, specifically 7-(thiophene-2-yl)-5-(trifluoromethyl)-2,3-dihydro-1H-1,4-diazepine, among others. These compounds were characterized by elemental analysis, FT-IR, and NMR spectroscopy, with their structures confirmed via X-ray diffraction, illustrating a method for synthesizing diazepine derivatives with potential applications in various fields (Ahumada et al., 2016).

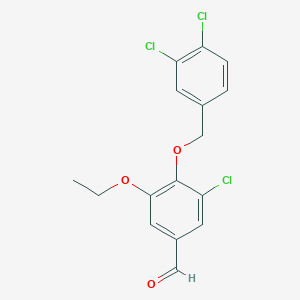

Mechanism and Stereochemistry of β-Lactam Derivatives Formation

Wang et al. (2001) investigated the synthesis of β-lactam derivatives from 2,4-disubstituted-2,3-dihydro-benzo[1,4]diazepines, providing insight into the mechanism and stereochemistry of these reactions. This research contributes to the understanding of how diazepine derivatives can be chemically manipulated, offering pathways to new pharmaceutical compounds (Wang et al., 2001).

New Benzodiazepine Molecule and Diorganotin(IV)chlorides Interactions

A study by Garoufis et al. (2015) synthesized a new benzodiazepine molecule and explored its reactions with dialkyltin(IV)dichlorides. This work showcases the potential of diazepine derivatives in forming complexes with metals, suggesting applications in materials science and catalysis (Garoufis et al., 2015).

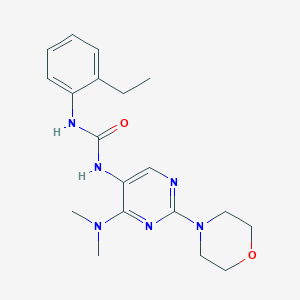

Synthesis of Benzo[e][1,4]diazepin-3-ones

Geng et al. (2019) reported a novel synthesis route for benzo[e][1,4]diazepin-3-ones, demonstrating a formal [4 + 2+1] annulation process. This research highlights the versatility of diazepine compounds in organic synthesis, paving the way for the development of new drugs and materials (Geng et al., 2019).

Eigenschaften

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3O.2ClH/c1-9-8(12)7-11-5-2-3-10-4-6-11;;/h10H,2-7H2,1H3,(H,9,12);2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPJVKPNKGJQLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CN1CCCNCC1.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2-Fluorophenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2858908.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]benzamide](/img/structure/B2858909.png)

![N-(4-chlorophenyl)-2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)acetamide](/img/structure/B2858916.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-dimethylbutanamide](/img/structure/B2858921.png)

![ethyl 5-(4-(N,N-dimethylsulfamoyl)benzamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2858924.png)